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Compound of Interest

Compound Name: Isomaltulose hydrate

Cat. No.: B15380426

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional properties of two
disaccharide isomers, Isomaltulose and Trehalose. Both sugars, composed of two glucose
units, offer unique characteristics that are of significant interest in the fields of nutrition,
pharmacology, and food science. This analysis is supported by experimental data and detailed
methodologies to assist in research and development applications.

Comparative Data Summary

The following table summarizes the key quantitative functional properties of Isomaltulose and
Trehalose.
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Functional Sucrose (for
Isomaltulose Trehalose

Property reference)

Glycemic Index (Gl) 32[1][2][31[4] ~70 65

Relative Sweetness ~50% of sucrose[5] ~45% of sucrose 100%

Caloric Value (kcal/g) 4 4 4

Fully digestible, but

Digestibility Fully digestible Fully digestible
slow
High stability in acidic ~ Very resistant to acid ) .
. N ) ] Less stable in acidic
Stability conditions and during hydrolysis and stable

processing.

at high temperatures.

conditions

Effect on Gut

Microbiota

Exhibits prebiotic
activity, increasing
beneficial microbiota
like Faecalibacterium
and
Phascolarctobacteriu

m.

Can modulate gut
microbiota, potentially
increasing
Lactobacillus and in
some contexts, linked
to the proliferation of
C. difficile.

Fermentable by a
wide range of gut

microbes.

Detailed Functional Property Analysis

Glycemic Response and Metabolism

Isomaltulose is characterized by its low glycemic index of 32. This is attributed to the strong

a-1,6-glycosidic bond between its glucose and fructose units, which is hydrolyzed much more

slowly by the sucrase-isomaltase enzyme complex in the small intestine compared to the a-1,2

bond in sucrose. This slow digestion leads to a gradual and sustained release of glucose into

the bloodstream, resulting in a lower and more prolonged blood glucose and insulin response.

Trehalose, with a glycemic index of approximately 70, is digested more rapidly than

Isomaltulose but still offers a slightly lower glycemic response than glucose. It is hydrolyzed

into two glucose molecules by the enzyme trehalase, which is located in the brush border of

the small intestine.
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Figure 1: Comparative Metabolism of Isomaltulose and Trehalose

Stability

Both Isomaltulose and Trehalose exhibit high stability, a desirable property in food processing
and pharmaceutical formulations. Isomaltulose is particularly stable under acidic conditions and
at high temperatures, making it suitable for a wide range of applications. Trehalose is also
highly resistant to acid hydrolysis and heat. This stability is due to the nature of their respective
glycosidic bonds.

Sweetness Profile

Isomaltulose has a mild, natural sweetness that is approximately half that of sucrose, with no
aftertaste. Trehalose has a similar sweetness level, at about 45% that of sucrose. Their lower
sweetness intensity can be advantageous in formulating products where an overpowering
sweetness is not desired.

Effects on Gut Microbiota
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In vivo studies have demonstrated that Isomaltulose exhibits prebiotic activity. It has been
shown to modulate the gut microbiota by increasing the abundance of beneficial bacteria such
as Faecalibacterium and Phascolarctobacterium, while decreasing the levels of certain
pathogens. This can lead to an increase in the production of short-chain fatty acids (SCFAS),
which are beneficial for gut health.

Trehalose consumption can also influence the gut microbiota. Some studies suggest it can
promote the growth of beneficial lactic acid bacteria. However, other research has indicated a
potential link between increased trehalose consumption and the proliferation of hyper-virulent
strains of Clostridioides difficile.

Experimental Protocols
Determination of Glycemic Index (Gl)

The glycemic index is a measure of how quickly a carbohydrate-containing food raises blood

glucose levels.

Click to download full resolution via product page

Figure 3: In Vitro Gut Microbiota Fermentation Workflow

e Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who
have not taken antibiotics recently. The samples are homogenized and diluted in an
anaerobic medium to create a fecal inoculum.

o Fermentation Setup: Batch culture fermenters containing a basal nutrient medium are
inoculated with the fecal slurry. The fermenters are maintained under strict anaerobic
conditions at 37°C, and the pH is controlled to simulate the colonic environment.
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e Substrate Addition: Isomaltulose or Trehalose is added to the fermenters as the primary
carbohydrate source. A control fermenter with no added sugar is also included.

 Incubation and Sampling: The fermentations are run for a specified period (e.g., 24-48
hours), with samples being collected at different time points.

e Analysis:

o Short-Chain Fatty Acids (SCFAs): Samples are analyzed for SCFA (acetate, propionate,
butyrate) concentrations using gas chromatography (GC).

o Microbiota Composition: Bacterial DNA is extracted from the samples, and 16S rRNA gene
sequencing is performed to determine changes in the microbial community structure.

o pH: The pH of the fermentation medium is monitored throughout the experiment.

Stability Testing

The stability of Isomaltulose and Trehalose is assessed under various conditions of pH and
temperature.

e Sample Preparation: Aqueous solutions of Isomaltulose and Trehalose are prepared at a
known concentration.

e pH Adjustment: The pH of the solutions is adjusted to a range of values (e.g., pH 2, 4, 7, 9)
using appropriate buffers.

o Temperature Incubation: The solutions are incubated at different temperatures (e.g., 25°C,
50°C, 80°C) for a specified duration.

e Analysis: At various time points, aliquots of the solutions are taken and analyzed for the
concentration of the original disaccharide and any degradation products (e.g., glucose,
fructose) using methods like High-Performance Liquid Chromatography (HPLC).

o Data Evaluation: The percentage of the remaining disaccharide is plotted against time to
determine the degradation kinetics and assess stability under each condition.
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Conclusion

Isomaltulose and Trehalose, while both being disaccharides of glucose, exhibit distinct
functional properties that make them suitable for different applications. Isomaltulose's very low
glycemic index and prebiotic effects make it an excellent candidate for functional foods and
beverages aimed at blood sugar management and gut health. Trehalose's high stability and
role as a cell protectant are valuable in the biopharmaceutical industry for stabilizing proteins
and other biomolecules. This comparative guide, with its supporting data and methodologies,
provides a foundation for researchers and developers to make informed decisions when
selecting between these two versatile sugars.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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